(S,R,R)-nicotianamine
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Overview
Description
(S,R,R)-nicotianamine is a nicotianamine. It derives from a (S)-azetidine-2-carboxylic acid. It is an enantiomer of a (R,S,S)-nicotianamine.
Scientific Research Applications
1. Role in Metal Detoxification and Phytoremediation
(S,R,R)-Nicotianamine, produced by the trimerization of S-adenosylmethionine and catalyzed by nicotianamine synthase, plays a crucial role in the detoxification of heavy metals in plants. Transgenic plants with increased biosynthesis of nicotianamine exhibited enhanced tolerance to high levels of metals, particularly nickel, suggesting its potential in phytoremediation (Kim et al., 2005).
2. Iron Metabolism and Deficiency Responses in Plants
Nicotianamine is essential for iron metabolism in both graminaceous and non-graminaceous plants. It acts as an intermediate in the biosynthesis of phytosiderophores in Gramineae and regulates iron uptake, with its synthase activity being induced under iron deficiency (Higuchi et al., 2004). Additionally, nicotianamine is involved in seed iron loading and deficiency responses, playing a significant role in the distribution of micronutrients in plants (Klatte et al., 2009).
3. Contribution to Zinc Homeostasis in Plants
Nicotianamine forms stable complexes with various divalent metal cations, including zinc (Zn), suggesting its role in zinc trafficking in plants. Genetic studies have shown that nicotianamine is critical for zinc homeostasis, with applications in biofortification efforts (Clemens et al., 2013).
4. Impact on Human Health: Antihypertensive Effects
Nicotianamine has been identified as having an antihypertensive effect due to its ability to inhibit the angiotensin I-converting enzyme (ACE). Studies have explored its potential as an antihypertensive agent and its impact on hypertension management (Hayashi & Kimoto, 2007). Research has also suggested its efficacy in reducing Covid-19 mortality due to its ACE2 binding activity (Day, 2020).
5. Industrial Biosynthesis and Biofortification
The metabolic engineering of organisms like Saccharomyces cerevisiae to produce nicotianamine has been explored for potential industrial biosynthesis. This opens avenues for the large-scale production of nicotianamine for therapeutic uses (Wada et al., 2006). Additionally, genetically engineered rice with enhanced nicotianamine content offers prospects for biofortification, aiming to improve health benefits in human diets (Usuda et al., 2009).
Properties
Molecular Formula |
C12H21N3O6 |
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Molecular Weight |
303.31 g/mol |
IUPAC Name |
(2S)-1-[(3R)-3-[[(3R)-3-amino-3-carboxypropyl]amino]-3-carboxypropyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21N3O6/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9+/m1/s1 |
InChI Key |
KRGPXXHMOXVMMM-HLTSFMKQSA-N |
Isomeric SMILES |
C1CN([C@@H]1C(=O)O)CC[C@H](C(=O)O)NCC[C@H](C(=O)O)N |
SMILES |
C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N |
Canonical SMILES |
C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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